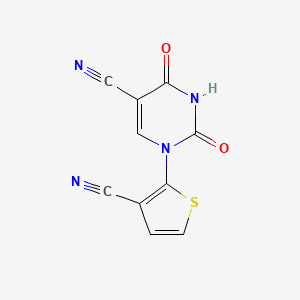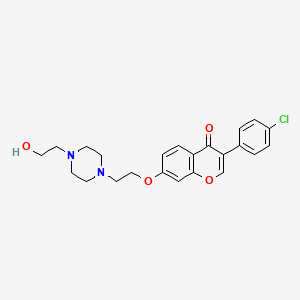
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The incorporation of chloro and difluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid typically involves the functionalization of the quinoline ring system. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloroquinoline, undergoes substitution with difluoromethyl reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to achieve efficient synthesis while minimizing environmental impact .
化学反応の分析
Types of Reactions
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents, organometallic compounds, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to target enzymes and receptors, leading to various biological effects . The compound can inhibit enzyme activity, disrupt cellular processes, and interfere with microbial growth .
類似化合物との比較
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core structure with fluorine substituents, exhibiting similar biological activities.
Chloroquinolines: Compounds with chloro substituents on the quinoline ring, known for their antimicrobial properties.
Difluoromethylquinolines: Quinoline derivatives with difluoromethyl groups, studied for their unique chemical properties.
Uniqueness
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid is unique due to the combined presence of chloro and difluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
4-chloro-3-(difluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-9-6-3-5(11(16)17)1-2-8(6)15-4-7(9)10(13)14/h1-4,10H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXPQITXLCZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(=O)O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Bromomethylidene)cyclobutyl]oxymethylbenzene](/img/structure/B2643233.png)


![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)
